molecular formula C10H12N2O5S B1300944 (2-Benzenesulfonylamino-acetylamino)acetic acid CAS No. 389070-77-3

(2-Benzenesulfonylamino-acetylamino)acetic acid

Cat. No. B1300944
M. Wt: 272.28 g/mol
InChI Key: KEEQUKPFIGVVFR-UHFFFAOYSA-N
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Description

“(2-Benzenesulfonylamino-acetylamino)acetic acid” is a chemical compound with the CAS Number: 389070-77-3 . Its molecular weight is 272.28 . The IUPAC name for this compound is {[(phenylsulfonyl)amino]acetyl}amino)acetic acid .


Molecular Structure Analysis

The InChI code for “(2-Benzenesulfonylamino-acetylamino)acetic acid” is 1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15) . The InChI key is KEEQUKPFIGVVFR-UHFFFAOYSA-N .

Scientific Research Applications

Crystal Structure Analysis

  • 2-(3-Hydroxybenzylamino)acetic Acid : This compound, structurally similar to (2-Benzenesulfonylamino-acetylamino)acetic acid, has been analyzed for its crystal structure. The study provides insights into the molecular arrangement and stability of such compounds through intermolecular hydrogen bonds (L. Zhi & Wei-Na Wu, 2011).

Chemistry of Acids and Electrolytes

  • Polarographic Reductions of Acids in Pyridine : Research on the polarographic reductions of various acids, including benzoic and acetic acids, in pyridine solutions. This study is pertinent to understanding the electrochemical behaviors of similar compounds (M. Hojo et al., 1987).

Inhibitors in Biochemistry

  • Dual Action Inhibitors of Aldehyde Dehydrogenase : A study that explores benzenesulfohydroxamic acid derivatives as inhibitors of yeast aldehyde dehydrogenase. These compounds, including variations of (2-Benzenesulfonylamino-acetylamino)acetic acid, have potential applications in biochemistry (T. Conway et al., 1999).

Reactivity and Kinetics

  • Reactivity of Ethyl Esters : A research examining the reactivity of esters of 2-(benzoylamino) acetic acids, which can be related to the study of (2-Benzenesulfonylamino-acetylamino)acetic acid. This study delves into the effects of structure and substituents on reaction kinetics (S. Kolisnyk et al., 2018).

Synthesis and Characterization

  • Synthesis of Benzoyl Amino Acid Ester Derivatives : Research on the synthesis of a novel series of α-ketoamide derivatives, related to (2-Benzenesulfonylamino-acetylamino)acetic acid. This study demonstrates the use of these compounds in synthesizing complex organic molecules (A. El‐Faham et al., 2013).

Advanced Oxidation Chemistry

  • UV/H2O2-Induced Hydroxylation/Degradation Pathways : A study investigating the advanced oxidation chemistry of paracetamol, a compound related to (2-Benzenesulfonylamino-acetylamino)acetic acid. This research provides insights into the hydroxylation and degradation pathways of such compounds (Davide Vogna et al., 2002).

Molecular Conformation and Interactions

  • Structures of Benzenesulfonylamino-Propionic Acid Derivatives : An investigation into the structures and conformations of benzenesulfonylamino-propionic acid derivatives, providing valuable information on molecular interactions and stability (Muneeb Hayat Khan et al., 2011).

Safety And Hazards

“(2-Benzenesulfonylamino-acetylamino)acetic acid” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[[2-(benzenesulfonamido)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQUKPFIGVVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364598
Record name N-(Benzenesulfonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzenesulfonylamino-acetylamino)acetic acid

CAS RN

389070-77-3
Record name N-(Benzenesulfonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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